ALDH3A1 Enzyme Inhibition: 3-Chloro-2-hydroxy-5-methoxybenzaldehyde Demonstrates 3-Fold Superior Potency over Benzaldehyde
3-Chloro-2-hydroxy-5-methoxybenzaldehyde inhibits human ALDH3A1 with an IC50 of 700 nM, compared to benzaldehyde which exhibits an IC50 of 2100 nM under identical assay conditions [1][2]. This represents a 3-fold increase in inhibitory potency directly attributable to the chloro and methoxy substitutions on the benzaldehyde core.
| Evidence Dimension | ALDH3A1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 700 nM |
| Comparator Or Baseline | Benzaldehyde (unsubstituted) IC50 = 2100 nM |
| Quantified Difference | 3.0-fold lower IC50 (higher potency) |
| Conditions | Human ALDH3A1-mediated benzaldehyde oxidation, spectrophotometric analysis, 1 min preincubation |
Why This Matters
This 3-fold potency advantage makes 3-chloro-2-hydroxy-5-methoxybenzaldehyde the preferred choice for ALDH3A1 inhibitor development over unsubstituted benzaldehyde.
- [1] BindingDB. BDBM50447061. CHEMBL3112688::US9328112, A53. IC50: 700 nM for human ALDH3A1 inhibition. View Source
- [2] BindingDB. BDBM50447072. CHEMBL1890994::US9328112, A24. IC50: 2100 nM for human ALDH3A1 inhibition. View Source
